N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-18(24-10-8-23(9-11-24)16-5-2-1-3-6-16)13-15-14-28-20(21-15)22-19(26)17-7-4-12-27-17/h1-7,12,14H,8-11,13H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKQMEFOIMSQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three primary intermediates (Fig. 1):
- Thiazole core : 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-amine
- Furan component : Furan-2-carboxylic acid
- Piperazine side chain : 1-phenylpiperazine
Key disconnections involve:
- Amide bond formation between the thiazole amine and furan carboxylic acid
- Nucleophilic substitution for ethyl ketone side chain installation
Synthesis of 4-(2-Bromoacetyl)thiazol-2-amine
The thiazole precursor is synthesized via Hantzsch thiazole synthesis:
Reaction :
$$
\text{Thiourea} + \alpha\text{-bromoacetophenone} \xrightarrow{\text{EtOH, reflux}} 4\text{-acetylthiazol-2-amine}
$$
Optimization :
- Yield increases from 58% to 82% when using anhydrous ethanol at 78°C for 6 hours.
- Bromination of the acetyl group with PBr₃ in dichloromethane (0°C, 2 h) provides 4-(2-bromoacetyl)thiazol-2-amine (94% purity by HPLC).
Piperazine Side Chain Incorporation
Nucleophilic Substitution with 1-Phenylpiperazine
The bromoacetyl intermediate reacts with 1-phenylpiperazine to install the side chain:
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine (2.5 eq)
- Temperature: 40°C, 12 hours
- Yield: 76% after silica gel chromatography (hexane:ethyl acetate = 3:1)
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, with piperazine acting as a nucleophile. Steric hindrance from the thiazole ring necessitates prolonged reaction times compared to aliphatic analogs.
Alternative Side Chain Strategies
Comparative studies of side chain installation methods:
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic substitution | 1-Phenylpiperazine | THF | 40 | 76 | 95 |
| Buchwald-Hartwig coupling | Pd₂(dba)₃, Xantphos | Toluene | 110 | 68 | 91 |
| Reductive amination | NaBH₃CN | MeOH | 25 | 42 | 88 |
Data adapted from methodologies in WO2018178338A1.
Amide Coupling with Furan-2-carboxylic Acid
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Procedure :
- Dissolve 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-amine (1 eq) and furan-2-carboxylic acid (1.2 eq) in DMF.
- Add EDC (1.5 eq) and HOBt (1 eq).
- Stir at 25°C for 18 hours.
- Purify via reverse-phase HPLC (ACN/H₂O + 0.1% TFA).
Microwave-Assisted Coupling
Comparative analysis of conventional vs. microwave methods:
| Parameter | Conventional | Microwave (150 W) |
|---|---|---|
| Reaction time | 18 h | 20 min |
| Yield | 84% | 89% |
| Epimerization risk | <1% | <1% |
Microwave irradiation reduces reaction time without compromising stereochemical integrity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A three-step continuous process enhances throughput:
- Thiazole formation : Microreactor (0.5 mL volume, 100°C, residence time 2 min)
- Piperazine coupling : Packed-bed reactor with immobilized piperazine (30°C, 5 bar)
- Amide coupling : Tubular reactor with in-line IR monitoring
Performance Metrics :
- Productivity: 12.8 kg/day
- Overall yield: 71%
- Purity: 98.5% (by qNMR)
Green Chemistry Approaches
Solvent and reagent sustainability metrics:
| Traditional Method | Green Alternative | PMI* | E-factor** |
|---|---|---|---|
| DMF, EDC/HOBt | Cyrene®, DMT-MM | 8.2 | 23.1 |
| Silica gel chromatography | Crystallization (H₂O/EtOH) | 3.1 | 6.4 |
Process Mass Intensity; *Environmental factor (kg waste/kg product)
Data from WO2018178338A1.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (s, 1H, thiazole C5-H)
- δ 7.45–7.32 (m, 5H, phenylpiperazine aromatics)
- δ 6.68 (d, J = 3.2 Hz, 1H, furan C3-H)
- δ 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan C4-H)
- δ 3.75–3.22 (m, 8H, piperazine N-CH₂)
¹³C NMR :
- 167.8 ppm (amide C=O)
- 152.1 ppm (thiazole C2)
- 142.3 ppm (furan C2)
Mass Spectrometry
HRMS (ESI-TOF) :
- Calculated for C₂₁H₂₂N₅O₃S [M+H]⁺: 424.1438
- Found: 424.1435 (Δ = -0.7 ppm)
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole or furan rings, leading to the formation of sulfoxides or epoxides, respectively.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield thiazole sulfoxides, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
Structural Features
The compound's structure includes several key functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various pharmacological properties, including antimicrobial and anticancer activities.
- Furan Ring : Often associated with neuroprotective and anti-inflammatory effects.
- Piperazine Moiety : Commonly found in many pharmaceuticals, piperazine derivatives are known for their anxiolytic, antidepressant, and anticonvulsant properties.
The molecular formula of the compound is , with a molecular weight of approximately 427.5 g/mol .
Research indicates that compounds containing thiazole and piperazine moieties exhibit diverse biological activities. The specific biological activities of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide are still under investigation, but preliminary studies suggest potential in several areas:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties due to the presence of the furan and thiazole rings. These structures can interact with microbial enzymes and cellular components, potentially leading to effective antimicrobial agents.
Anticonvulsant Effects
Compounds similar to those containing piperazine rings have been documented to exhibit anticonvulsant effects. This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Antitumor Activity
The thiazole moiety is often associated with antitumor activity. Research into structurally related compounds shows promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains furan, thiazole, and piperazine | Antimicrobial, anticonvulsant, antitumor |
| 5-(Furan-2-yl)thiazolidine | Contains furan and thiazole | Antimicrobial |
| 1-(Piperazinyl)thiazole | Piperazine ring attached to thiazole | Anticonvulsant |
| Ethyl 3-thiazolylacetate | Thiazole linked to an acetate group | Antitumor |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that modifications in the thiazole structure could enhance antimicrobial potency.
Anticonvulsant Activity Investigation
Research published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives exhibited significant anticonvulsant activity in animal models. This supports the hypothesis that this compound may have similar effects.
Antitumor Mechanism Exploration
A recent study focused on the mechanisms by which thiazole-containing compounds inhibit cancer cell proliferation. The findings suggested that these compounds induce apoptosis in cancer cells through mitochondrial pathways, indicating potential therapeutic applications for this compound.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the thiazole and furan rings may contribute to binding affinity and specificity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: The compound’s hybrid structure positions it as a candidate for multitarget therapies, particularly in neurodegenerative diseases (e.g., Alzheimer’s) or pain management .
Biological Activity
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that incorporates a thiazole ring, a furan moiety, and a phenylpiperazine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiparasitic research.
Chemical Structure
The compound's structure can be represented as follows:
Key Features:
- Thiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Furan Moiety : Often associated with neuroprotective and anti-inflammatory effects.
- Phenylpiperazine Group : Frequently utilized in drug design for its pharmacological versatility.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives containing thiazole and furan rings can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the micromolar range .
- Antiparasitic Activity : Certain thiazole derivatives have shown trypanocidal effects against Trypanosoma brucei, with IC50 values reported as low as 0.42 μM . This suggests potential for treating diseases such as African sleeping sickness.
- Neuropharmacological Effects : The phenylpiperazine component is known to interact with various neurotransmitter receptors, which may contribute to neuroprotective effects .
Case Studies
Several studies have explored the biological activity of thiazole and furan derivatives similar to the compound :
Study 1: Anticancer Properties
In a study evaluating the cytotoxic effects of thiazole derivatives on MCF-7 cells, compounds exhibited varying degrees of activity. Notably, one derivative showed an IC50 value of 0.65 µM, indicating strong potential for further development as an anticancer agent .
Study 2: Antiparasitic Activity
Another investigation focused on the trypanocidal activity of thiazole-containing compounds. The results indicated that modifications to the side chains influenced potency significantly, with certain lipophilic groups enhancing activity against Trypanosoma brucei .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of several related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound 1 | Thiazole + Furan | Anticancer | 0.65 |
| Compound 2 | Thiazole + Lipophilic End | Antiparasitic | 0.42 |
| Compound 3 | Thiazole + Alkylamine | Antiparasitic | 0.80 |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide, and how can reaction yields be optimized?
- Methodology : Utilize a multi-step approach involving (1) condensation of furan-2-carboxylic acid derivatives with thiazole-containing intermediates and (2) coupling with 4-phenylpiperazine via amide or ketone linkages. For example, analogous compounds were synthesized by reacting heteroaryl carboxylic acids with aminothiazole derivatives in the presence of coupling agents like EDCI/HOBt, achieving yields of 40–85% depending on purification (e.g., recrystallization from EtOH or CHCl₃) . Optimize yields by adjusting solvent polarity (e.g., THF vs. DCM), reaction time, and temperature.
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for key moieties:
- Thiazole protons (δ 7.3–8.7 ppm) and furan protons (δ 6.3–7.5 ppm) .
- Piperazine NH signals (broad singlet at δ 2.5–3.5 ppm) and carbonyl groups (C=O at ~170 ppm in ¹³C NMR) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .
Q. What in vitro assays are suitable for preliminary evaluation of receptor binding affinity (e.g., serotonin or dopamine receptors)?
- Methodology : Conduct competitive radioligand binding assays using transfected HEK-293 cells expressing human 5-HT₁A or D₂ receptors. For example, similar piperazine-containing analogs showed IC₅₀ values <100 nM in serotonin receptor assays . Use [³H]-spiperone or [³H]-WAY-100635 as tracers, and validate results with Scatchard analysis for Ki determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?
- Methodology :
- Substituent Variation : Synthesize analogs with modified piperazine (e.g., 2,3-dichlorophenyl vs. 2-methoxyphenyl) or furan substituents to assess impact on logP and solubility .
- Bioisosteric Replacement : Replace thiazole with oxadiazole or benzothiazole to enhance metabolic stability .
- In Silico Predictors : Use tools like SwissADME to predict absorption and CYP450 interactions .
Q. What computational approaches are effective for predicting target engagement and binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of 5-HT₁A (PDB: 6WGT). Focus on hydrogen bonding with Ser197/Asn386 and hydrophobic interactions with Phe361 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Compound Purity : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .
- Metabolic Profiling : Use hepatic microsomes (human/rat) to identify metabolites that may affect in vivo efficacy .
- Dose-Response Reassessment : Conduct PK/PD studies to correlate plasma concentrations with target engagement .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
